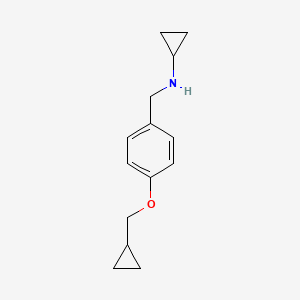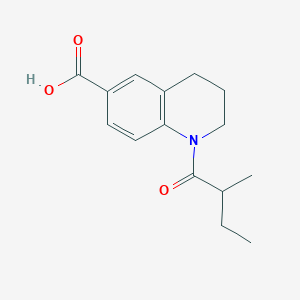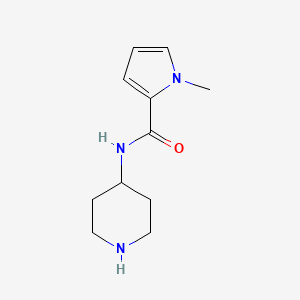
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as P4C, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. P4C belongs to the class of pyrrole carboxamide derivatives and has been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Receptor Antagonism and Molecular Interaction
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, it was determined that the N1 aromatic ring moiety of this compound dominates the steric binding interaction with the CB1 receptor, suggesting a mechanism where the unique spatial orientation and electrostatic character of certain conformers bind selectively to the CB1 receptor. This insight into the structure-activity relationship provides a basis for the development of cannabinoid receptor antagonists with potential therapeutic applications (Shim et al., 2002).
Enzyme Inhibition and Anticancer Activity
In a different study, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity was reported. These compounds were synthesized via acyl chlorides, demonstrating a range of biological activities, including enzyme inhibition. Such compounds have been characterized and identified for their potential in pharmacological research, indicating the diverse applications of 1H-pyrrole derivatives in medicinal chemistry (Bijev et al., 2003).
Antimicrobial and Antiviral Properties
The title compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, was synthesized and its structure was characterized by various spectroscopic techniques. Bioassay results indicated that this compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus, showcasing the potential of such compounds in the development of new antimicrobial and antiviral agents (Li et al., 2015).
Anti-Angiogenic and DNA Cleavage Studies
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. This highlights the role of these compounds in cancer research, particularly in targeting angiogenesis and DNA integrity as therapeutic strategies (Kambappa et al., 2017).
Propriétés
IUPAC Name |
1-methyl-N-piperidin-4-ylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-8-2-3-10(14)11(15)13-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIRZYVYYUQGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)


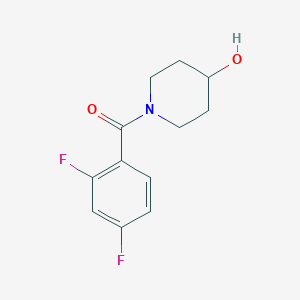
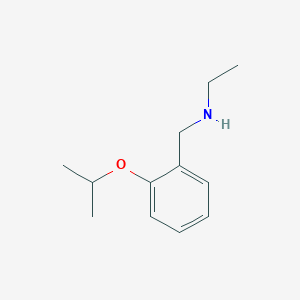

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
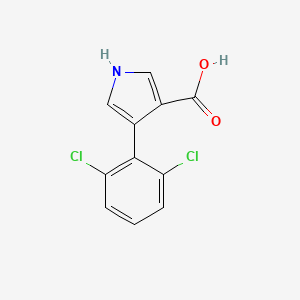
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)


